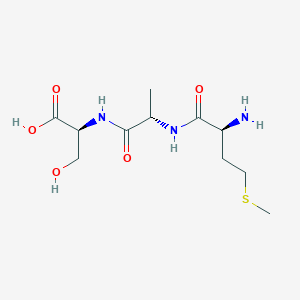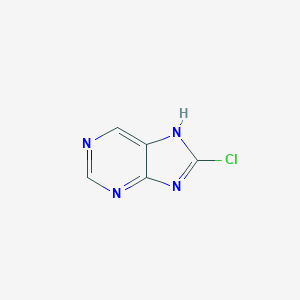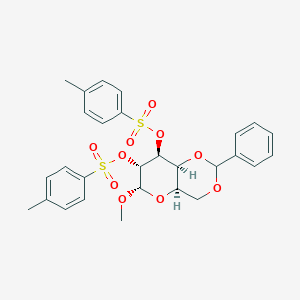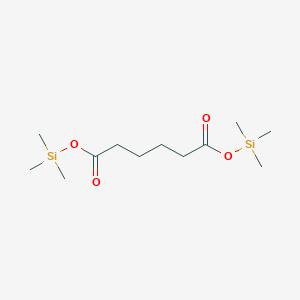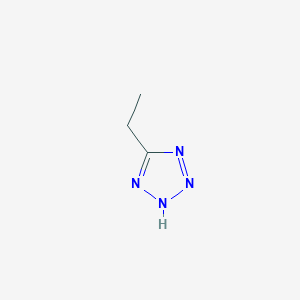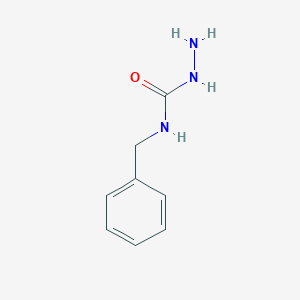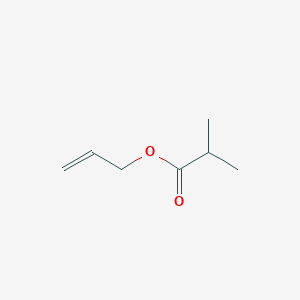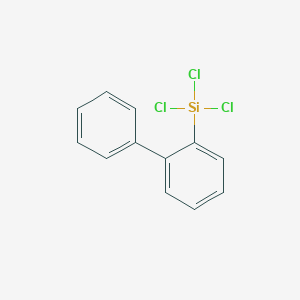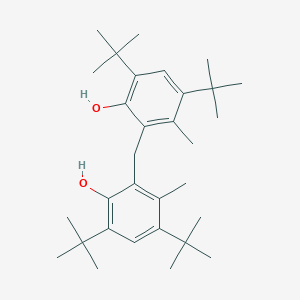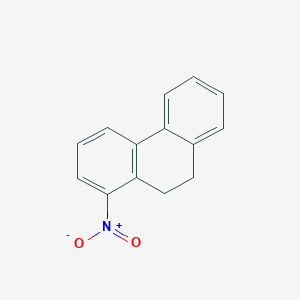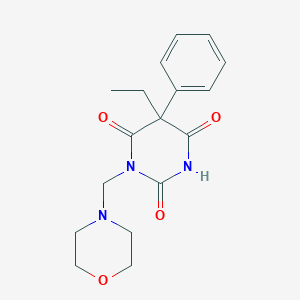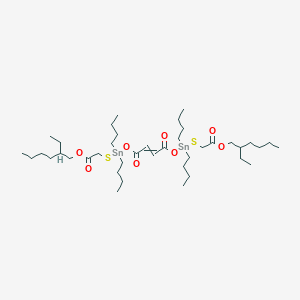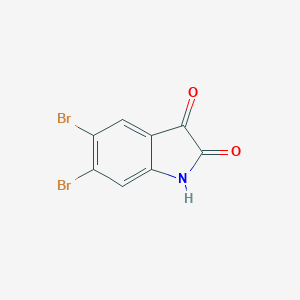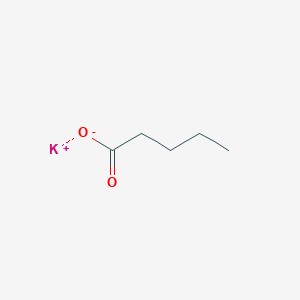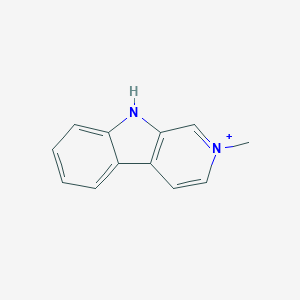
9-Mono-N'-methylnorharman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La Normelinonine F est un composé naturel appartenant à la classe des alcaloïdes N-méthyl-β-carboline. Ces alcaloïdes se retrouvent dans une large gamme d'espèces vivantes et jouent divers rôles biologiques, biomédicaux et pharmacologiques
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la normelinonine F implique la méthylation du cycle principal de la β-carboline. Ce processus améliore ses propriétés photosensibilisantes en augmentant son affinité de liaison avec l'ADN et son potentiel d'oxydation . Les voies de synthèse et les conditions de réaction spécifiques de la normelinonine F ne sont pas largement documentées dans la littérature. Les méthodes générales de synthèse des alcaloïdes N-méthyl-β-carboline impliquent généralement l'utilisation d'agents méthylant dans des conditions contrôlées.
Méthodes de production industrielle : Les méthodes de production industrielle de la normelinonine F ne sont pas bien établies en raison de sa nature spécialisée et de sa demande limitée. Le composé est principalement synthétisé à des fins de recherche plutôt que pour une production industrielle à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions : La Normelinonine F subit diverses réactions chimiques, notamment :
Oxydation : Le composé présente des propriétés photosensibilisantes, conduisant à l'oxydation des purines dans l'ADN.
Réduction : Les réactions de réduction impliquant la normelinonine F n'ont pas été largement étudiées.
Substitution : La méthylation du cycle de la β-carboline est une réaction de substitution clé qui améliore ses propriétés.
Réactifs et conditions courants :
Principaux produits formés :
Oxydation : Les principaux produits formés par l'oxydation de la normelinonine F comprennent les purines oxydées dans l'ADN.
Substitution : Le cycle méthylé de la β-carboline est le principal produit de la réaction de substitution.
4. Applications de la recherche scientifique
La Normelinonine F a plusieurs applications de recherche scientifique, notamment :
5. Mécanisme d'action
La Normelinonine F exerce ses effets par le biais de ses propriétés photosensibilisantes. Le composé se lie à l'ADN et, lorsqu'il est exposé à la lumière, induit l'oxydation des purines, conduisant à des dommages photochimiques de l'ADN . Ce mécanisme implique la génération d'espèces réactives de l'oxygène, qui provoquent un stress oxydatif et des dommages aux composants cellulaires . Les cibles moléculaires et les voies spécifiques impliquées dans l'action de la normelinonine F sont encore à l'étude.
Applications De Recherche Scientifique
Normelinonine F has several scientific research applications, including:
Mécanisme D'action
Normelinonine F exerts its effects through its photosensitizing properties. The compound binds to DNA and, upon exposure to light, induces the oxidation of purines, leading to DNA photodamage . This mechanism involves the generation of reactive oxygen species, which cause oxidative stress and damage to cellular components . The specific molecular targets and pathways involved in normelinonine F’s action are still under investigation.
Comparaison Avec Des Composés Similaires
La Normelinonine F est étroitement liée à d'autres alcaloïdes N-méthyl-β-carboline, tels que la mélinonine F . Ces composés partagent des structures et des propriétés similaires mais diffèrent par leurs schémas de méthylation spécifiques et leurs activités biologiques. La Normelinonine F est unique par son efficacité photosensibilisante élevée et son profil distinctif de dommages photochimiques de l'ADN . D'autres composés similaires comprennent :
Melinonine F : Un autre alcaloïde N-méthyl-β-carboline avec des propriétés similaires mais des schémas de méthylation différents.
2-Méthyl-harminium : Un composé apparenté avec des propriétés photosensibilisantes distinctes.
La Normelinonine F se distingue par sa méthylation spécifique au niveau du cycle de la β-carboline, ce qui améliore son efficacité photosensibilisante et son affinité de liaison à l'ADN .
Propriétés
Numéro CAS |
17994-14-8 |
|---|---|
Formule moléculaire |
C12H11N2+ |
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
2-methyl-9H-pyrido[3,4-b]indol-2-ium |
InChI |
InChI=1S/C12H10N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-8H,1H3/p+1 |
Clé InChI |
UDHBHTHWWOQPBW-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |
SMILES canonique |
C[N+]1=CC2=C(C=C1)C3=CC=CC=C3N2 |
| 17994-14-8 | |
Synonymes |
9-MeNH 9-mono-N'-methylnorharman |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


